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molecular formula C11H11NO4 B8348091 Ethyl-(1,3-benzoxazol-2-yloxy)acetate

Ethyl-(1,3-benzoxazol-2-yloxy)acetate

Cat. No. B8348091
M. Wt: 221.21 g/mol
InChI Key: BUYDHXBTZLGVAE-UHFFFAOYSA-N
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Patent
US08044078B2

Procedure details

0.14 g (1.3 mmol) ethyl-hydroxyacetate is dissolved in 5 ml tetrahydrofurane and 0.06 g (1.6 mmol) 60% sodium hydride is added to it. After 20 minute stirring 0.16 g (1.1 mmol) 2-chloro-1,3-benzoxazole is added and the mixture is heated under reflux for 3 hours. The solvent is removed, the residue is dissolved in 15 ml water, extracted with 3×20 ml ethyl acetate. The united organic phase is dried over sodium sulfate and evaporated to obtain 0.21 g title compound as an oil. LC-MS[MH+]=222 (C11H11NO4 221.21)
Quantity
0.14 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.06 g
Type
reactant
Reaction Step Two
Quantity
0.16 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:7])[CH2:5][OH:6])[CH3:2].[H-].[Na+].Cl[C:11]1[O:12][C:13]2[CH:19]=[CH:18][CH:17]=[CH:16][C:14]=2[N:15]=1>O1CCCC1>[CH2:1]([O:3][C:4](=[O:7])[CH2:5][O:6][C:11]1[O:12][C:13]2[CH:19]=[CH:18][CH:17]=[CH:16][C:14]=2[N:15]=1)[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
0.14 g
Type
reactant
Smiles
C(C)OC(CO)=O
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0.06 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
0.16 g
Type
reactant
Smiles
ClC=1OC2=C(N1)C=CC=C2

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The solvent is removed
DISSOLUTION
Type
DISSOLUTION
Details
the residue is dissolved in 15 ml water
EXTRACTION
Type
EXTRACTION
Details
extracted with 3×20 ml ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The united organic phase is dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(COC=1OC2=C(N1)C=CC=C2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.21 g
YIELD: CALCULATEDPERCENTYIELD 86.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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